molecular formula C21H27Cl3N2O2 B2838428 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride CAS No. 1327646-94-5

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2838428
CAS No.: 1327646-94-5
M. Wt: 445.81
InChI Key: JGVUCSCOZJDMNR-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H27Cl3N2O2 and its molecular weight is 445.81. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation

  • A study focused on the design, synthesis, and pharmacological evaluation of a series of novel compounds including derivatives of piperazine. These compounds, similar in structure to the one , were tested for antidepressant and antianxiety activities. Specifically, compounds exhibited reduced duration of immobility times in mice, indicating potential antidepressant effects (Kumar et al., 2017).

Synthesis and Chemical Properties

  • Another study described the asymmetric synthesis of compounds structurally related to the mentioned compound. The research emphasized efficient synthetic methods for producing these compounds, highlighting their relevance in pharmaceutical applications (Narsaiah & Nagaiah, 2010).
  • Research on assay methods for quality control and stability studies of a new cardiovascular disorder agent shares similarities with the compound of interest. This work developed sensitive high-performance liquid chromatographic assay methods, which are crucial for ensuring the quality and stability of pharmaceutical compounds (Dwivedi et al., 2003).

Stability Analysis

  • A study on the stability of psychoactive substances under various storage conditions may provide insights into the stability of structurally similar compounds like the one you're inquiring about. It examined how storage time and temperature affect the stability of these compounds (Frączak et al., 2020).

Dual Antidepressant Mechanism

  • Research on new derivatives with actions at serotonin receptors and serotonin transporters could offer insights into the antidepressant mechanism of similar compounds. These compounds showed high nanomolar affinity for both activities, indicating a dual mechanism of action that could be relevant to the compound (Martínez et al., 2001).

Antifungal Activity

  • A series of compounds designed and synthesized for antifungal properties may provide context for the antifungal potential of structurally related compounds. These compounds demonstrated excellent activities against human pathogenic fungi, which could be a relevant property for your compound of interest (Chai et al., 2011).

Alpha-Adrenoceptor Properties

  • Synthesis and evaluation of 1,4-substituted piperazine derivatives for affinity towards alpha-adrenoceptors were studied. This research could provide insights into the potential alpha-adrenoceptor interaction of the compound , as it relates to compounds with similar structures (Marona et al., 2011).

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O2.ClH/c1-16-2-5-19(23)12-21(16)25-10-8-24(9-11-25)13-20(26)15-27-14-17-3-6-18(22)7-4-17;/h2-7,12,20,26H,8-11,13-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUCSCOZJDMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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